(3-Glycidoxypropyl)pentamethyldisiloxane
Overview
Description
(3-Glycidoxypropyl)pentamethyldisiloxane
is a chemical compound with the molecular formula C11H26O3Si2
. It is used as a chemical intermediate .
Synthesis Analysis
The synthesis of(3-Glycidoxypropyl)pentamethyldisiloxane
can be achieved from Allyl glycidyl ether and PENTAMETHYLDISILOXANE . Molecular Structure Analysis
The molecular structure of(3-Glycidoxypropyl)pentamethyldisiloxane
is characterized by a molecular formula of C11H26O3Si2
and an average mass of 262.493 Da
. Chemical Reactions Analysis
The compound has been used in the laser-induced curing of acryloxy terminated ethyleneoxide dimethylsiloxane-ethyleneoxide ABA block copolymer (PDMS-AO) and (3-glycidoxypropyl)trimethoxysilane (GPTMS) was carried out with 2-hydroxy-2-methylpropiophenone as radical photoinitiator .Physical And Chemical Properties Analysis
The physical and chemical properties of(3-Glycidoxypropyl)pentamethyldisiloxane
include a boiling point of 81°C
, a density of 0.915 g/mL
, and a refractive index of 1.4267
at 20°C
.
Scientific Research Applications
Development of Wearable Sensors for Health Monitoring
(3-Glycidoxypropyl)pentamethyldisiloxane plays a key role in the development of wearable sensors for health monitoring. It’s used as an organofunctional trialkoxysilane precursor in the sol-gel method to develop the sensing component of a wearable sensor . The resulting sensor films show excellent reproducibility, reversibility, and short response times, with dynamic ranges from pH 4.4–6.0 (Methyl Red), pH 6.0–7.0 (Nitrazine Yellow), and pH 4.5–8.3 (Litmus), respectively .
Functional Textile Coatings
Functional textile coatings containing embedded dyestuff can be synthesized by the sol-gel method using (3-Glycidoxypropyl)pentamethyldisiloxane . These coatings have potential applications in the development of smart textiles, wearable sensors able to respond to specific external stimuli .
Hybrid Organic-Inorganic Materials
(3-Glycidoxypropyl)pentamethyldisiloxane can be used in the co-hydrolysis of (3-glycidoxypropyl) trimethoxysilane (GPTMS) and tetraethyl orthosilicate (TEOS) in acidic conditions to obtain hybrid organic-inorganic materials . These materials have potential applications in various fields due to their unique properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWALDPIZVWXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434997 | |
Record name | AGN-PC-0MY3L7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Glycidoxypropyl)pentamethyldisiloxane | |
CAS RN |
18044-44-5 | |
Record name | AGN-PC-0MY3L7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction pathway of (3-Glycidoxypropyl)pentamethyldisiloxane with amines described in the research?
A1: The research article investigates the synthesis of oligomeric organosilicon aminoalcohols. The researchers achieved this by reacting either (3-Glycidoxypropyl)pentamethyldisiloxane or 1,3-bis(glycidoxypropyl)tetramethyldisiloxane with various amines. The reaction was carried out in ethanol, and the yields ranged from 91% to 98%. [] The study also explored the kinetics of this reaction.
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